molecular formula C17H19N3O2S B2651968 4-(2-Phenylbutanoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320821-88-1

4-(2-Phenylbutanoyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2651968
CAS No.: 2320821-88-1
M. Wt: 329.42
InChI Key: HYUQMPQLFZYAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Phenylbutanoyl)-1-(thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has focused on the synthesis of novel compounds with potential antimicrobial properties. For instance, compounds derived from thiazolo[4,3-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antimicrobial effectiveness. Such studies contribute to the development of new antimicrobial agents that could address the growing issue of antibiotic resistance (Hamama et al., 2017).

Anti-inflammatory and Anticancer Activity

Several studies have synthesized and evaluated the biological activity of piperazine derivatives, focusing on their anti-inflammatory and anticancer potentials. These compounds, often characterized by their novel heterocyclic structures, have shown promising results in preclinical models, indicating their potential therapeutic applications in treating inflammation and cancer (Ahmed et al., 2017).

Anticancer and Antimicrobial Screening

Derivatives of piperazine and related heterocyclic compounds have been synthesized and screened for their anticancer and antimicrobial activities. Research in this area aims to discover new therapeutic agents that could be effective against various cancer cell lines and microbial pathogens. The synthesis of these compounds often involves innovative chemical methodologies, contributing to the advancement of medicinal chemistry and drug discovery processes (Turov, 2020).

Biological Evaluation of Piperazine Derivatives

The development of piperazine derivatives has been a focus of research due to their diverse biological activities. These activities range from antimicrobial to antiviral, highlighting the versatile potential of such compounds in pharmaceutical applications. The synthesis of these derivatives often targets specific biological mechanisms, aiming to improve efficacy and selectivity for desired targets (Omar et al., 2022).

Properties

IUPAC Name

4-(2-phenylbutanoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-14(13-6-4-3-5-7-13)16(22)19-9-10-20(15(21)12-19)17-18-8-11-23-17/h3-8,11,14H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUQMPQLFZYAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.